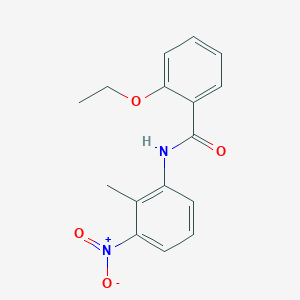![molecular formula C19H12N2O2 B5796397 6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as BPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of pyrrolopyridine derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of BPP involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. BPP has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. BPP also modulates the activity of transcription factors, which regulate gene expression and cellular processes. Furthermore, BPP has been shown to interact with G protein-coupled receptors, which are involved in various physiological functions.
Biochemical and Physiological Effects:
BPP has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, BPP induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. BPP also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, BPP suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Additionally, BPP reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPP in lab experiments is its high potency and selectivity towards its cellular targets. BPP has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using BPP is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the pharmacokinetics and pharmacodynamics of BPP in vivo are not well understood, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for the research and development of BPP. One of the potential applications of BPP is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. BPP has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models of Alzheimer's disease. Additionally, BPP has been found to enhance dopaminergic neurotransmission and reduce neuroinflammation in animal models of Parkinson's disease. Another future direction is the optimization of the pharmacokinetics and pharmacodynamics of BPP for its clinical translation. This may involve the development of novel drug delivery systems or the modification of the chemical structure of BPP to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of BPP involves a multi-step process that includes the condensation of 2-aminobiphenyl with 3-methyl-4-nitroso-5H-pyrrolo[3,4-b]pyridine, followed by reduction and cyclization reactions. The yield of BPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
Wissenschaftliche Forschungsanwendungen
BPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BPP has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPP has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, BPP has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
6-(2-phenylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-6-12-20-17(15)19(23)21(18)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDJFHAXFVCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(biphenyl-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

